N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
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Description
This compound belongs to the class of organic compounds known as phenylimidazoles . It is a hybrid antimicrobial that combines the effect of two or more agents, representing a promising antibacterial therapeutic strategy .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has 12C of the aromatic nucleus, 3C of thiazole, and 1C of amide .Chemical Reactions Analysis
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Physical And Chemical Properties Analysis
The compound has a theoretical composition of C, 43.65; H, 2.59; N, 11.98 . The found composition is C, 42.35; H, 2.36; N, 11.67 .Scientific Research Applications
- Researchers have synthesized derivatives of this compound that combine thiazole and sulfonamide groups, both known for their antibacterial activity .
- The isopropyl-substituted derivative showed a low minimum inhibitory concentration (MIC) against Staphylococcus aureus and Achromobacter xylosoxidans .
- While not directly related to the compound you mentioned, thiazoles have been investigated for their analgesic and anti-inflammatory effects .
- Another related compound, N-acyl sulfonamides, has been evaluated as potential prodrugs of cyclin-dependent kinase inhibitors .
Antibacterial Activity
Analgesic and Anti-Inflammatory Properties
Cyclin-Dependent Kinase Inhibition
COX-1 Inhibition
Cell Penetration and Drug Complexes
properties
IUPAC Name |
5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-8-6-9-18-19(16)23-21(28-18)25(12-15-7-4-5-10-22-15)20(26)17-11-14(3)27-24-17/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSDDNFOQTPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide |
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